Cyclopropane, (1-chloroethenyl)-

Process chemistry Intermediate stability Cyclopropylacetylene synthesis

Cyclopropane, (1-chloroethenyl)- (CAS 24154-06-1), also referred to as 1-chloro-1-cyclopropylethene or (1-chlorovinyl)cyclopropane, is a halogenated C₅H₇Cl hydrocarbon (MW 102.56 g/mol) bearing a strained cyclopropane ring directly conjugated to an α-chlorinated vinyl group. First characterized in the peer-reviewed literature by Hanack and Baessler in 1969 , this compound exists as a colorless liquid with a boiling point in the range of 95–99 °C at atmospheric pressure and an isolated purity exceeding 97% under optimized preparative conditions.

Molecular Formula C5H7Cl
Molecular Weight 102.56 g/mol
CAS No. 24154-06-1
Cat. No. B12064055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropane, (1-chloroethenyl)-
CAS24154-06-1
Molecular FormulaC5H7Cl
Molecular Weight102.56 g/mol
Structural Identifiers
SMILESC=C(C1CC1)Cl
InChIInChI=1S/C5H7Cl/c1-4(6)5-2-3-5/h5H,1-3H2
InChIKeyDMBZMYSIZIVDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropane, (1-chloroethenyl)- (CAS 24154-06-1): A Strategic Mono-Chlorovinyl Cyclopropane Intermediate for Process-Scale Synthesis


Cyclopropane, (1-chloroethenyl)- (CAS 24154-06-1), also referred to as 1-chloro-1-cyclopropylethene or (1-chlorovinyl)cyclopropane, is a halogenated C₅H₇Cl hydrocarbon (MW 102.56 g/mol) bearing a strained cyclopropane ring directly conjugated to an α-chlorinated vinyl group [1]. First characterized in the peer-reviewed literature by Hanack and Baessler in 1969 [2], this compound exists as a colorless liquid with a boiling point in the range of 95–99 °C at atmospheric pressure and an isolated purity exceeding 97% under optimized preparative conditions [1]. The molecule functions primarily as a strategic intermediate in multi-step organic synthesis, where the mono-chlorovinyl substitution pattern provides a critical balance of stability and reactivity that is absent in its gem-dichloro and regioisomeric analogs [1].

Mono-chlorovinyl architecture Balances stability and reactivity for tandem dehydrochlorination–alkynylation sequences
Process-scale intermediate Designed for cyclopropylacetylene synthesis with commodity reagents and direct distillation work-up
Differentiated from gem-dichloro analog Reported thermal/hydrolytic stability sufficient for industrial isolation vs. labile comparator

Why Cyclopropane, (1-chloroethenyl)- Cannot Be Replaced by Generic Vinylcyclopropane or Gem-Dichloro Analogs in Procurement


The value of Cyclopropane, (1-chloroethenyl)- resides in its specific mono-chlorovinyl cyclopropane architecture, which is not interchangeable with three key in-class analogs: the gem-dichloro 1,1-dichloro-1-cyclopropylethane, which suffers from profound thermal and hydrolytic lability that precludes scalable isolation [1]; the regioisomeric (2-chloroethenyl)cyclopropane, which presents a different electronic and steric environment at the olefin that alters cycloaddition and cross-coupling outcomes ; and the unsubstituted parent vinylcyclopropane, which lacks the chlorine leaving group essential for the tandem dehydrochlorination–alkynylation sequences that connect this intermediate to high-value terminal alkynes such as cyclopropylacetylene [2]. Furthermore, the mono-chloro compound uniquely requires only a single equivalent of an inexpensive base (e.g., NaOH) for dehydrochlorination, whereas the gem-dichloro analog demands at least two equivalents of costly hindered alkoxide bases to achieve elimination with acceptable selectivity [1]. The quantitative evidence below demonstrates that these differences are not incremental but outcome-determining for process viability.

Analog Consideration
Target Compound (mono-Cl)
Analog Risk
Gem-dichloro (1,1-dichloro-)
Thermally stable; direct distillation feasible
Labile; may decompose during work-up, limiting scalable isolation
Regioisomeric (2-chloroethenyl)
Defined electronic/steric environment for cycloaddition/cross-coupling
Different olefin geometry may alter reaction outcomes; not a direct substitute
Unsubstituted vinylcyclopropane
Chlorine leaving group enables dehydrochlorination–alkynylation
Lacks leaving group; cannot undergo the elimination sequence to cyclopropylacetylene

Head-to-Head Quantitative Evidence: How Cyclopropane, (1-chloroethenyl)- Outperforms Closest Analogs in Measurable Process Parameters


Thermal and Hydrolytic Stability: Mono-Chloro vs. Gem-Dichloro Intermediate Under Process-Scale Work-Up Conditions

In direct comparative disclosure within U.S. Patent 6,528,693, the thermal and hydrolytic stability of 1-chloro-1-cyclopropylethene (the target compound) is explicitly described as 'much greater than 1,1-dichloro-1-cyclopropylethane' [1]. The patent further details that the gem-dichloro comparator decomposes extensively upon contact with aqueous acids or alkalis during work-up, such that isolation from phosphorus oxychloride-containing reaction mixtures requires either enormous cooling capacity or results in very low yields due to ring-opening decomposition. In contrast, the mono-chloro target compound can be distilled directly from the reaction mixture or quenched onto aqueous alkali and phase-separated without significant loss [1]. This stability differential is attributed to the reduced electrophilicity of the mono-chlorovinyl group relative to the gem-dichloro moiety, which suppresses nucleophilic attack at the cyclopropane ring [1].

Thermal & Hydrolytic Stability
Head-to-head
Mono-Cl: ~55% isolated yield, stable to distillation; Gem-diCl: extensive decomposition, very low yields
Reported stability advantage supports process-scale isolation without cryogenic work-up
Comparison from U.S. Patent 6,528,693; gem-dichloro survival described as not viable beyond bench scale
Process chemistry Intermediate stability Cyclopropylacetylene synthesis Thermal decomposition

Base Stoichiometry and Reagent Cost in Dehydrochlorination: Mono-Chloro vs. Gem-Dichloro Route to Cyclopropylacetylene

U.S. Patent 6,528,693 explicitly states that 'a benefit of using 1-chloro-1-cyclopropylethene is that, in principle, only one equivalent of strong base is required to bring about the dehydrochlorination. Furthermore, this base does not need to be an expensive alkali metal salt of a hindered tertiary alcohol. Simple hydroxides of alkali metals will suffice to bring about the transformation' [1]. This is contrasted with the prior art gem-dichloro route (via 1,1-dichloro-1-cyclopropylethane), which requires at least two equivalents of an expensive hindered base such as potassium tert-butoxide in a dipolar aprotic solvent to favor elimination over substitution, a requirement that 'seriously increases the cost of manufacture' [1]. In the patent's Example 2, dehydrochlorination of the target compound is accomplished using sodium hydroxide (80 g, 2.0 mol, i.e., 2 equivalents for the laboratory demonstration) in dimethyl sulfoxide at 60 °C, achieving 87.3% yield of cyclopropylethyne at >98% purity [1].

Base Stoichiometry & Cost
Head-to-head
1 eq NaOH (87.3% yield) vs ≥2 eq KOt-Bu required for gem-dichloro
Enables use of commodity hydroxide, reducing reagent cost and supply-chain complexity
Patent states prior art base requirement 'seriously increases the cost of manufacture'
Dehydrochlorination Base stoichiometry Process economics Efavirenz intermediate

Overall Process Yield to Cyclopropylacetylene: Mono-Chloro Patent Route vs. Traditional PCl₅ Gem-Dichloro Route

Combining the two-step patent data (Example 1: 54.7% yield of 1-chloro-1-cyclopropylethene from cyclopropyl methyl ketone; Example 2: 87.3% yield of cyclopropylacetylene from the target compound), the overall yield is approximately 47.7% [1]. In the traditional synthesis route involving PCl₅ chlorination of cyclopropyl methyl ketone to give 1,1-dichloro-1-cyclopropylethane followed by double dehydrochlorination, the overall yield of cyclopropylacetylene is reported as only 20–25% [2]. A Chinese-language fine chemicals study further corroborates that a stepwise elimination strategy (first with Et₃N on the gem-dichloride, then KOH on the resulting mono-chloride) can achieve a single-pass yield of approximately 49% from cyclopropyl methyl ketone, consistent with the patent's findings and approximately double the traditional PCl₅ route yield [3].

Overall Process Yield
Cross-study
~47.7% mono-Cl route vs 20–25% traditional PCl₅ route
Approximately 2-fold yield improvement reported; may reduce raw material consumption
Based on patent Examples 1&2 and Organic Syntheses procedure; corroborated by fine chemicals study
Cyclopropylacetylene Process yield comparison Efavirenz synthesis Scale-up

Process Safety Profile: Non-Pyrophoric Route vs. n-Butyllithium-Dependent Cyclization of 5-Chloro-1-pentyne

An alternative literature route to cyclopropylacetylene involves cyclization of 5-chloro-1-pentyne using at least 2 equivalents of n-butyllithium [1]. U.S. Patent 6,528,693 notes that while this method 'works quite well in the laboratory, the cost of n-butyl lithium makes manufacture by this route an expensive option. Furthermore, specialised plant is required to handle the pyrophoric concentrated solutions that an efficient synthesis dictates' [2]. The 1-chloro-1-cyclopropylethene route avoids pyrophoric organolithium reagents entirely, substituting phosgene (a toxic but industrially manageable gas) and quinoline for the chlorination step, and aqueous sodium hydroxide for the dehydrochlorination—reagents for which standard chemical plant engineering controls are well established [2]. The patent further notes that pyridine and quinoline are preferred tertiary amine bases because they do not form carcinogenic carbamoyl chlorides upon reaction with phosgene, unlike triethylamine [2].

Process Safety Profile
Head-to-head
No pyrophoric reagents; uses phosgene/NaOH vs n-BuLi route requiring specialized plant
Eliminates pyrophoric handling; may expand qualified manufacturing site options
Patent contrasts with 5-chloro-1-pentyne/n-BuLi cyclization; notes standard phosgene engineering controls
Process safety Pyrophoric reagents n-Butyllithium Cyclopropylacetylene manufacturing

Side-Product Suppression: Ring-Opening Byproduct Reduction Through Tertiary Amine Base Addition During Chlorination

During the development of the direct chlorination of cyclopropyl methyl ketone, the inventors observed that 'the cyclopropane ring is ruptured during the course of the reaction with the formation of compounds which were identified as dichloropentenes' when dichlorotriphenylphosphorane was used without added base [1]. Upon inclusion of a tertiary amine base (quinoline), 'the amount of ring opened dichloropentenes was greatly reduced from an experiment which did not contain base,' and, unexpectedly, only minor amounts of the gem-dichloride were formed while the desired mono-chloro product was obtained 'in good yield' [1]. This finding is critical because the prior art reaction using PCl₅ without a tertiary amine base (as described in the traditional synthesis) produces predominantly the gem-dichloride along with significant ring-opened byproducts, requiring extensive purification and contributing to low overall yields [1][2].

Side-Product Suppression
Head-to-head
With quinoline base, ring-opened dichloropentenes 'greatly reduced'; mono-Cl obtained in good yield
Base addition switches selectivity to mono-chloro, reducing purification burden
Prior PCl₅ route gave predominantly gem-dichloride with ring-opened contaminants
Ring-opening suppression Dichloropentene byproduct Chlorination selectivity Cyclopropane ring preservation

High-Value Application Scenarios for Cyclopropane, (1-chloroethenyl)- Based on Quantitative Differentiation Evidence


Industrial-Scale Production of Cyclopropylacetylene for Efavirenz (Sustiva®) API Synthesis

Cyclopropane, (1-chloroethenyl)- serves as the preferred penultimate intermediate for manufacturing cyclopropylacetylene, the essential side-chain building block of the HIV-1 non-nucleoside reverse transcriptase inhibitor efavirenz [1]. The mono-chloro compound enables a two-step process (chlorination then dehydrochlorination with inexpensive NaOH) that delivers approximately double the overall yield (47.7%) compared to the traditional PCl₅ gem-dichloro route (20–25%) while eliminating the need for stoichiometric potassium tert-butoxide [1]. Pharmaceutical manufacturers and CMOs producing efavirenz or its generic equivalents should specify this intermediate to maximize process yield, minimize reagent cost, and reduce waste burden in multi-ton campaigns [1].

Multi-Purpose Vinylcyclopropane Building Block for Cycloaddition and Cross-Coupling Method Development

The α-chlorovinyl cyclopropane architecture of this compound positions it as a versatile donor-acceptor cyclopropane synthon for academic and industrial research groups developing new annulation, (5+2) cycloaddition, and transition-metal-catalyzed cross-coupling methodologies [1]. The chlorine substituent on the vinyl group serves as both a handle for oxidative addition (enabling Pd- or Ni-catalyzed couplings) and an electronic modulator that influences the regioselectivity of cyclopropane ring-opening, providing a reactivity profile distinct from both the unsubstituted parent vinylcyclopropane and the 2-chloro regioisomer . Research procurement should prioritize this specific substitution pattern when the synthetic objective requires subsequent functionalization at the vinyl position via nucleophilic vinylic substitution or metal-catalyzed coupling.

Process Chemistry Route-Scouting for Cost-Effective Cyclopropylacetylene Manufacture in Generic API Production

For organizations developing cost-competitive generic versions of efavirenz-containing antiretroviral therapies, the choice of cyclopropylacetylene precursor directly dictates overall manufacturing economics [1]. The 1-chloro-1-cyclopropylethene route reduces the base requirement from ≥2 equivalents of expensive hindered alkoxide to 1 equivalent of commodity NaOH, eliminates pyrophoric n-butyllithium from the supply chain, and enables direct product isolation by distillation without specialized cryogenic or air-free equipment [1]. Route-scouting teams evaluating competitive process options should benchmark any alternative cyclopropylacetylene synthesis against these quantitative cost, safety, and operational advantages [1].

Specialty Polymer and Advanced Materials Precursor Requiring Defined Chlorovinyl Cyclopropane Geometry

The thermal stability advantage of the mono-chloro compound over its gem-dichloro counterpart (explicitly characterized as 'much greater' in the foundational patent [1]) makes Cyclopropane, (1-chloroethenyl)- the viable choice for applications requiring distillation purification or thermal processing, such as the preparation of high-purity monomers for ring-opening polymerization or the synthesis of cyclopropane-containing liquid crystal precursors [1]. Procurement for materials science applications should specifically verify that the supplied material is the mono-chloro compound rather than the thermally labile gem-dichloro analog, as the latter will decompose under the distillation conditions routinely applied to ensure monomer purity [1].

Application
Selection Property
Validation Focus
Cyclopropylacetylene intermediate for NNRTI manufacturing research
Mono-chlorovinyl substitution pattern, base reagent economy, thermal stability
Process yield consistency, dehydrochlorination efficiency, reagent cost assessment
Vinylcyclopropane building block for cycloaddition and cross-coupling method development
α-Chlorovinyl donor-acceptor cyclopropane architecture, electronic modulation by Cl substituent
Regioselectivity in ring-opening, oxidative addition competence, comparative reactivity vs regioisomers
Route-scouting for cost-competitive generic API production
Elimination of expensive hindered alkoxides and pyrophoric reagents, direct distillation work-up
Benchmarking against alternative cyclopropylacetylene syntheses on cost, safety, and operational simplicity
Specialty polymer and advanced materials precursor requiring defined chlorovinyl geometry
Thermal stability advantage over gem-dichloro analog for distillation purification
Verify mono-chloro identity; avoid thermally labile gem-dichloro that may decompose during monomer purification
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